molecular formula C17H18BrNO3S B2864616 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide CAS No. 2034599-13-6

2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2864616
CAS No.: 2034599-13-6
M. Wt: 396.3
InChI Key: QVTOUEXXABIGPM-UHFFFAOYSA-N
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Description

2-Bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Medicine: It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammation.

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Its biological activity can be explored for potential antimicrobial, antioxidant, and anticancer properties.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

While the specific mechanism of action for “2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is not mentioned in the search results, benzofuran derivatives have been found to exhibit a wide array of biological activities . For example, they have been used in the treatment of skin diseases such as cancer or psoriasis .

Safety and Hazards

While specific safety and hazard information for “2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide” is not available in the search results, it’s important to handle all chemicals with care. For example, 5-Bromo-2,3-dihydro-1-benzofuran, a related compound, is known to cause serious eye irritation and skin irritation .

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This scaffold has attracted considerable attention in the fields of drug invention and development . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common approach is the use of fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate. This process generates o-quinone methides, which then undergo Michael addition with various nucleophiles, followed by intramolecular 5-exo-tet elimination of a bromide anion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate reaction conditions to maintain yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Formation of various substituted benzofurans or sulfonamides.

Comparison with Similar Compounds

  • 2-Bromo-N-(1-(2,3-dihydrobenzofuran-4-yl)propan-2-yl)benzenesulfonamide

  • 2-Bromo-N-(1-(2,3-dihydrobenzofuran-6-yl)propan-2-yl)benzenesulfonamide

  • 2-Bromo-N-(1-(2,3-dihydrobenzofuran-7-yl)propan-2-yl)benzenesulfonamide

Uniqueness: The uniqueness of 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide lies in its specific substitution pattern on the benzofuran ring, which can influence its biological activity and chemical reactivity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3S/c1-12(10-13-6-7-16-14(11-13)8-9-22-16)19-23(20,21)17-5-3-2-4-15(17)18/h2-7,11-12,19H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTOUEXXABIGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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